N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide
Description
N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide is a complex organic compound that features an indole core structure. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C22H21ClN4O3 |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-[2-[[1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C22H21ClN4O3/c23-15-5-7-16(8-6-15)27-13-14(11-20(27)28)21(29)24-9-10-25-22(30)18-12-26-19-4-2-1-3-17(18)19/h1-8,12,14,26H,9-11,13H2,(H,24,29)(H,25,30) |
InChI Key |
HVXRAEJKMLFZLR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NCCNC(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide typically involves multiple steps. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the indole derivative, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide can undergo various chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxylic acid: Another indole derivative with different functional groups.
1H-indole-3-carboxamide: A simpler indole derivative with potential biological activities.
Uniqueness
N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-[2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide, identified by its CAS number 905666-59-3, is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, including mechanisms of action, antiproliferative effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure features an indole core linked to a pyrrolidine moiety, which is essential for its biological activity. The presence of the 4-chlorophenyl group enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H19ClN2O4 |
| Molecular Weight | 374.8 g/mol |
| CAS Number | 905666-59-3 |
This compound functions primarily as an inhibitor of specific kinases involved in cancer cell proliferation. Its mechanism includes:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), with IC50 values comparable to established inhibitors like erlotinib. This inhibition is critical for blocking downstream signaling pathways that promote tumor growth and survival .
- Caspase Activation : It induces apoptosis through the activation of caspases, particularly caspase 3, which is a key executor in the apoptotic pathway. Studies indicate that this compound significantly increases the levels of active caspase 3, suggesting its role in promoting programmed cell death in cancer cells .
Biological Activity and Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. The following table summarizes the findings:
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 1.05 | EGFR inhibition |
| Panc-1 | 1.20 | Caspase activation |
| MCF7 | 1.95 | Induction of apoptosis |
These results indicate that the compound is effective at low concentrations, making it a promising candidate for further development.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in cancer therapy:
- Study on EGFR Inhibition : A detailed investigation into the EGFR inhibitory activity revealed that this compound exhibited IC50 values ranging from 89 to 137 nM across different derivatives, indicating strong inhibitory effects comparable to existing therapies .
- Caspase Cascade Activation : Research showed that treatment with this compound led to a significant increase in caspase levels (up to 10-fold), confirming its role in activating intrinsic and extrinsic apoptotic pathways .
- Comparative Studies : When compared with traditional chemotherapeutics like doxorubicin, this compound demonstrated enhanced efficacy in specific cell lines, suggesting its potential as a more effective treatment option .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
